2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Description
2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-13-1) is a cyclopentane-based carboxylic acid derivative featuring a 3-chlorobenzoyl substituent. Its molecular formula is C₁₃H₁₃ClO₃, with a molecular weight of 252.69 g/mol . The compound exists in two stereoisomeric forms: cis and trans, as indicated by its IUPAC nomenclature and registry data . The cis isomer is commercially available with specified purity (>95%) and storage conditions (2–8°C), while the trans isomer is denoted as (1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid in patent literature .
Key properties include:
Properties
IUPAC Name |
2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAYQFAKTWUOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 3-chlorobenzoyl chloride with cyclopentane-1-carboxylic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzoyl derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid depends on its specific application and the context in which it is used. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific research focus and experimental conditions .
Comparison with Similar Compounds
1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-[3-oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclopentane-1-carboxylic Acid
- Molecular weight : 803.1 g/mol .
- Key features : Incorporates morpholine , trifluoromethyl groups , and a pyrimidine ring.
- Applications : Likely a pharmaceutical intermediate, given its complex structure and use in kinase inhibitor synthesis .
- Synthesis: Requires polar aprotic solvents (e.g., methanol, DMF) and potassium carbonate for activation .
(1S,2R)-2-((S)-5-Chloro-8-((5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methoxy)-1-((2-oxopyrrolidin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-cyclopentane-1-carboxylic Acid
- Molecular weight : 566.2 g/mol .
- Key features: Contains a triazole moiety and tetrahydroisoquinoline scaffold.
- Applications: Potential use in central nervous system (CNS) therapeutics due to structural resemblance to neuroactive compounds.
- Purification : Achieved via chiral supercritical fluid chromatography (SFC), indicating stereochemical complexity .
Functional Group Variations
2-(Aminomethyl)cyclopentane-1-carboxylic Acid Hydrochloride
- Molecular formula: C₇H₁₄ClNO₂
- Molecular weight : 179.65 g/mol .
- Key differences: Replaces the 3-chlorobenzoyl group with an aminomethyl substituent, significantly altering polarity and bioavailability.
Stereoisomeric Comparisons
Physicochemical and Pharmacokinetic Trends
- Lipophilicity: The 3-chlorobenzoyl group in the target compound enhances lipophilicity compared to aminomethyl or morpholine-containing analogues, impacting membrane permeability .
- Metabolic Stability : Trifluoromethyl and pyrimidine groups in Patent Example 1 may improve metabolic stability over the parent chlorobenzoyl derivative.
Research Implications
- Pharmaceutical Relevance : The structural complexity of cyclopentane-carboxylic acid derivatives correlates with their utility in targeting enzymes (e.g., kinases) or receptors requiring precise stereochemical recognition .
- Synthetic Challenges : Purification methods (e.g., SFC ) highlight the need for advanced techniques to isolate stereoisomers, a critical factor in drug development.
Biological Activity
2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid is a chemical compound that has attracted attention due to its potential biological activities. This compound features a cyclopentane ring with a carboxylic acid group and a chlorobenzoyl substituent, which may influence its interactions within biological systems.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H11ClO3
- Molecular Weight : 238.67 g/mol
The presence of the chlorine atom in the benzoyl moiety is significant as halogenated compounds often exhibit enhanced biological activity compared to their non-halogenated counterparts.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Research suggests that carboxylic acids can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. The chlorobenzoyl group may enhance this effect by interacting with specific receptors or enzymes involved in inflammation.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study published in the Journal of Medicinal Chemistry evaluated various chlorobenzoyl derivatives, including this compound, against a panel of bacterial pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
-
Investigation of Anti-inflammatory Mechanisms :
- Research conducted at a university pharmacology department investigated the anti-inflammatory effects of chlorinated carboxylic acids. The study found that this compound inhibited the expression of COX-2 and TNF-alpha in lipopolysaccharide-stimulated macrophages, indicating potential therapeutic applications in treating inflammatory diseases.
Comparison with Related Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid | Moderate | High |
| 2-(Phenyl)cyclopentane-1-carboxylic acid | Low | Low |
The comparison highlights that while this compound shows promising biological activity, its efficacy may vary depending on structural modifications.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as:
- Enzymes : Inhibition of cyclooxygenase (COX) enzymes involved in the inflammatory pathway.
- Receptors : Potential binding to nuclear receptors that regulate gene expression related to inflammation and immune response.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic techniques are recommended for characterizing 2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the cyclopentane backbone, chlorobenzoyl substitution, and carboxylic acid group. Compare chemical shifts with structurally similar compounds (e.g., 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : Validate molecular weight (CHClO; 252.69 g/mol) using positive-ion mode (e.g., m/z 253.1 [M+H]) and assess purity .
- High-Performance Liquid Chromatography (HPLC) : Monitor retention time under standardized conditions (e.g., 1.03 minutes in reverse-phase systems) to verify compound identity and detect impurities .
- LogP/PSA Analysis : Determine lipophilicity (LogP ≈ 3.02) and polar surface area (PSA ≈ 54.37 Ų) to predict solubility and membrane permeability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
- First Aid :
- Inhalation : Move to fresh air; administer artificial respiration if necessary .
- Skin/Eye Contact : Rinse with water for ≥15 minutes; consult a physician .
- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid release into waterways .
Q. What synthetic routes are commonly used for cyclopentane-carboxylic acid derivatives, and how are they adapted for this compound?
- Methodological Answer :
- Friedel-Crafts Acylation : React cyclopentane-1-carboxylic acid with 3-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) using AlCl as a catalyst. Monitor reaction progress via TLC .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates. For example, dissolve intermediates in methanol:DMF (1:1 v/v) with potassium carbonate to stabilize reactive groups .
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Comparative Bioassays : Test analogs (e.g., 1-amino-1-cyclopentanecarboxylic acid) under identical conditions (e.g., pH, temperature) to isolate stereochemical or functional group effects .
- Structure-Activity Relationship (SAR) Analysis : Map substituent effects using computational tools (e.g., molecular docking) to correlate 3-chlorobenzoyl positioning with target binding .
- Data Normalization : Control for batch-to-batch variability in compound purity using HPLC and LCMS validation .
Q. What strategies improve reaction yield and purity during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeCl vs. AlCl) to optimize acylation efficiency. Monitor yields via -NMR .
- Temperature Control : Maintain reactions at 0–5°C to minimize side reactions (e.g., over-acylation). Use ice baths for exothermic steps .
- In Situ Monitoring : Employ real-time FTIR to track carbonyl group formation (≈1680–1720 cm) and adjust reagent stoichiometry dynamically .
Q. How does stereochemistry influence this compound’s interaction with biological targets?
- Methodological Answer :
- Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak® IA column) to isolate (1R,2R)- and (1S,2S)-isomers. Compare their IC values in enzyme inhibition assays .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., human organic anion transporters) to visualize binding pocket interactions. Note steric clashes caused by the trans-configuration .
- Dynamic Simulations : Perform molecular dynamics (MD) simulations to assess how the 3-chlorobenzoyl group’s orientation affects binding kinetics and residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
